REACTION_CXSMILES
|
Br[C:2]1[CH:13]=[CH:12][C:5]([CH2:6][N:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH:4][CH:3]=1.[CH2:14]([OH:17])[C:15]#[CH:16].C(NC(C)C)(C)C>C(#N)C.[Cu]I>[N:7]1([CH2:6][C:5]2[CH:12]=[CH:13][C:2]([C:16]#[C:15][CH2:14][OH:17])=[CH:3][CH:4]=2)[CH2:11][CH2:10][CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CN2CCCC2)C=C1
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Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
tetrakis-triphenylphosphane palladium
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.07 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
CuI
|
Quantity
|
381 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off i.vac
|
Type
|
EXTRACTION
|
Details
|
exhaustively extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
is purified on silica gel (EtOAc/MeOH/NH3 95:5:0.5)
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)CC1=CC=C(C=C1)C#CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |